molecular formula C38H48O20 B1252872 Ikarisoside C

Ikarisoside C

Cat. No.: B1252872
M. Wt: 824.8 g/mol
InChI Key: WCUYANMOZSMFCP-FGDCQGOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ikarisoside C is a complex organic compound with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, phenyl rings, and oxane rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of chromen-4-one derivatives. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biocatalysts or advanced organic synthesis techniques to achieve high purity and yield. The scalability of these methods is crucial for their application in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, this compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of various diseases and conditions. Its complex structure allows for interactions with multiple biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials, pharmaceuticals, and chemical products. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenyl rings allow for hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for multiple interactions and reactivities. This complexity makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C38H48O20

Molecular Weight

824.8 g/mol

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C38H48O20/c1-13(2)4-9-17-19(53-36-30(50)27(47)24(44)20(11-39)54-36)10-18(42)22-26(46)34(32(56-33(17)22)15-5-7-16(41)8-6-15)57-38-35(29(49)23(43)14(3)52-38)58-37-31(51)28(48)25(45)21(12-40)55-37/h4-8,10,14,20-21,23-25,27-31,35-45,47-51H,9,11-12H2,1-3H3/t14-,20+,21+,23-,24+,25+,27-,28-,29+,30+,31+,35+,36+,37-,38-/m0/s1

InChI Key

WCUYANMOZSMFCP-FGDCQGOKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O

Synonyms

ikarisoside C

Origin of Product

United States

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